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Chromium(3+);iron(2+);phosphate

Cat. No.: B14627210
CAS No.: 58033-78-6
M. Wt: 202.81 g/mol
InChI Key: VGZPYADJTLULHB-UHFFFAOYSA-K
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Description

Significance of Transition Metal Phosphates in Advanced Materials Science

Transition metal phosphates are of paramount importance in advanced materials science due to their structural versatility and wide-ranging applications. The phosphate (B84403) anion (PO₄³⁻) can link with transition metal cations in various ways, leading to the formation of one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. This structural diversity underpins their utility in numerous technological domains.

In the field of catalysis, transition metal phosphates, such as combined chromium(III) aluminum phosphate, are employed in the alkylation of aromatic hydrocarbons. wikipedia.org They are also investigated for their ion-exchange properties, which can be harnessed for environmental remediation, such as reducing the concentration of heavy metals in aquatic environments. wikipedia.org

Furthermore, the emergence of lithium-ion batteries has propelled transition metal phosphates to the forefront of materials research. wikipedia.org Compounds like lithium iron phosphate (LiFePO₄) are recognized as promising cathode materials due to their stability, low cost, and environmental benignity. wikipedia.orgamazonaws.com The ongoing research in this area focuses on enhancing their electrochemical performance, including conductivity and charge/discharge rates, through strategies like doping with other transition metals. amazonaws.com

Overview of Chromium and Iron in Phosphate Frameworks

Both chromium and iron form stable phosphate compounds with distinct and valuable properties. Iron phosphates, particularly in the form of lithium iron phosphate (LiFePO₄), are a cornerstone of modern battery technology. wikipedia.orgnih.gov The iron(II) ions in this structure participate in the reversible electrochemical reactions that enable charging and discharging. nih.gov The crystal structure of iron phosphates can vary, with different polymorphs exhibiting different electrochemical activities. nih.gov

Chromium(III) phosphate (CrPO₄) is a deeply colored solid that exists in various hydrated and anhydrous forms. wikipedia.org It has applications as a catalyst and in anti-corrosive coatings. wikipedia.org The magnetic properties of chromium phosphates are of significant interest, with studies showing that the chromium ions can create antiferromagnetically coupled pairs or clusters. researchgate.net The incorporation of chromium into other phosphate structures is a known strategy to modify their properties. For instance, doping LiFePO₄ with chromium has been shown to enhance its electrochemical performance. amazonaws.com The presence of chromium can influence the lattice parameters and electronic conductivity of the host material. amazonaws.com

The combination of chromium and iron within a single phosphate framework, as in chromium(3+);iron(2+);phosphate, is expected to yield a material with a blend of these properties. The interaction between the chromium and iron ions at the atomic level can lead to synergistic effects, potentially resulting in novel magnetic and electrochemical behaviors.

Scope and Research Imperatives for this compound Systems

The study of the this compound system is driven by the quest for new materials with enhanced functionalities. Key research imperatives for this class of compounds include:

Synthesis and Structural Characterization: Developing reliable methods for the synthesis of pure, single-phase this compound is a primary objective. Techniques such as solid-state reaction, hydrothermal synthesis, and mechanochemical methods could be explored. wikipedia.orgnih.govacs.org Detailed structural analysis using X-ray diffraction and other crystallographic techniques is crucial to understand the arrangement of the chromium, iron, and phosphate ions within the crystal lattice. wikipedia.orgnih.gov

Electrochemical Properties: A major focus of research is the evaluation of this compound as a potential electrode material for batteries. amazonaws.com Investigations into its charge/discharge capacity, rate capability, and long-term cycling stability are essential. amazonaws.com Understanding how the presence of both chromium and iron influences the electrochemical redox reactions is a key scientific question.

Magnetic and Thermal Properties: The magnetic interactions between the chromium and iron ions in the phosphate lattice are of fundamental interest. researchgate.netaps.org Studies on the magnetic susceptibility and its temperature dependence can reveal the nature of these interactions (ferromagnetic, antiferromagnetic, etc.). researchgate.netaps.org The thermal stability of the compound is also a critical parameter for its potential applications.

Theoretical Modeling: Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, bonding, and properties of this compound. iaea.org These theoretical models can help in predicting the material's behavior and guiding experimental efforts.

The exploration of the this compound system holds the promise of discovering new materials with tailored properties for a range of applications, from energy storage to catalysis.

Data Tables

Table 1: Crystallographic Data of Related Chromium and Iron Phosphates

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
β-CrPO₄OrthorhombicCmcma = 5.165, b = 7.750, c = 6.131 wikipedia.org
α-CrPO₄OrthorhombicImmaa = 10.380, b = 12.845, c = 6.278 wikipedia.org
Monoclinic FePO₄MonoclinicP2(1)/na = 5.480, b = 7.480, c = 8.054, β = 95.71° nih.gov
Orthorhombic FePO₄OrthorhombicPbcaa = 9.171, b = 9.456, c = 8.675 nih.gov

Table 2: Electrochemical Performance of Chromium-Doped Lithium Iron Phosphate

MaterialCurrent DensityInitial Specific Discharge Capacity (mAh·g⁻¹)
LiFe₀.₉₅Cr₀.₀₅PO₄/C0.1 C157.7 amazonaws.com
LiFe₀.₉₅Cr₀.₀₅PO₄/C0.5 C144.8 amazonaws.com
LiFe₀.₉₅Cr₀.₀₅PO₄/C1.0 C138.3 amazonaws.com
LiFe₀.₉₅Cr₀.₀₅PO₄/C2.0 C131.0 amazonaws.com
LiFe₀.₉₅Cr₀.₀₅PO₄/C5.0 C124.1 amazonaws.com
LiFe₀.₉₅Cr₀.₀₅PO₄/C10.0 C111.1 amazonaws.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrFeO4P+2 B14627210 Chromium(3+);iron(2+);phosphate CAS No. 58033-78-6

Properties

CAS No.

58033-78-6

Molecular Formula

CrFeO4P+2

Molecular Weight

202.81 g/mol

IUPAC Name

chromium(3+);iron(2+);phosphate

InChI

InChI=1S/Cr.Fe.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+2;/p-3

InChI Key

VGZPYADJTLULHB-UHFFFAOYSA-K

Canonical SMILES

[O-]P(=O)([O-])[O-].[Cr+3].[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Controlled Crystallization of Chromium 3+ ;iron 2+ ;phosphate

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of chromium-iron phosphates due to their versatility and ability to produce homogenous materials at relatively low temperatures. These techniques involve the dissolution of metal precursors in a suitable solvent, followed by a chemical reaction that leads to the formation of the desired phosphate (B84403) compound.

Precipitation Techniques

Precipitation is a cornerstone of solution-based synthesis, relying on the formation of an insoluble solid from a solution. This process is particularly effective for producing mixed-metal phosphates with controlled compositions.

Co-precipitation is a technique where multiple dissolved species are simultaneously precipitated from a solution. This method is advantageous for synthesizing mixed-metal phosphates like chromium-iron phosphate, as it promotes a homogeneous distribution of the different metal cations within the crystal lattice. The process typically involves mixing aqueous solutions of soluble iron and chromium salts with a phosphate source, such as phosphoric acid or a phosphate salt. google.commdpi.com The resulting precipitate is a precursor that can be further treated, often through calcination, to yield the final crystalline product. iaea.org

For instance, in the synthesis of related mixed-metal phosphates, a liquid-phase co-precipitation method has been employed where a ferrous salt solution is mixed with a carbonate solution to first form ferrous carbonate. google.com This intermediate is then reacted with a phosphoric acid and a lithium source to produce a precursor for lithium iron phosphate. google.com This highlights the multi-step nature that co-precipitation processes can take to achieve the desired final product. The key to successful co-precipitation is maintaining uniform conditions throughout the reaction vessel to ensure consistent product quality.

A study on the removal of trivalent chromium from solutions utilized iron phosphate as an adsorbent, which itself can be synthesized via precipitation. acs.org The morphology and crystal structure of the iron phosphate were found to be highly dependent on the synthesis conditions. acs.org This underscores the importance of controlling precipitation parameters to influence the properties of the resulting material.

Table 1: Co-precipitation Parameters and Their Influence on Product Characteristics

ParameterInfluenceResearch Finding
Precursor Salts Determines the elemental composition of the final product.The use of ferrous carbonate as an iron source in a liquid-phase co-precipitation method for preparing lithium iron phosphate precursors has been documented. google.com
Solvent Affects precursor solubility and reaction kinetics.Aqueous solutions are commonly used for dissolving metal salts and phosphate sources. google.commdpi.com
Stirring Rate Ensures homogeneity of the reaction mixture and uniform particle growth.Continuous mixing at a constant speed is often employed during precipitation to ensure a rapid reaction and uniform distribution of reactants. nih.gov
Temperature Influences reaction rate and crystal nucleation and growth.Co-precipitation reactions are often carried out at controlled, sometimes elevated, temperatures to facilitate the desired reaction.

The pH of the reaction medium is a critical parameter that profoundly influences the phase, composition, and morphology of the precipitated phosphate. Adjusting the pH can selectively precipitate certain metal phosphates or control the hydration state of the product. For instance, the precipitation of iron phosphate is highly sensitive to pH, with different morphologies and crystal structures being formed at different pH values. acs.org

In the context of separating metals, pH control is crucial. For example, iron can be selectively precipitated as iron phosphate at a pH of 3.5, allowing for its separation from other metals like cobalt. usgs.gov Thermodynamic studies using Eh-pH diagrams show that iron phosphate (FePO₄·2H₂O) precipitates in a pH range of 0-5.5. nih.gov This selective precipitation based on pH is a powerful tool for controlling the composition of mixed-metal phosphates.

Table 2: Influence of pH on Phosphate Precipitation

pH RangeObservationReference
~3.5 Selective precipitation of iron as phosphate, enabling separation from cobalt. usgs.gov
0 - 5.5 Precipitation of FePO₄·2H₂O is thermodynamically favorable. nih.gov
5.9 Favorable for the retention of Cr(III). acs.org
Alkaline Can lead to the formation of hydroxides alongside or instead of phosphates. mdpi.com

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. These methods are particularly well-suited for producing well-defined crystals of chromium-iron phosphates with controlled morphology and size.

Hydrothermal synthesis involves heating aqueous solutions of precursors in a sealed vessel, known as an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the desired product. For mixed-metal phosphates, this route often starts with soluble salts of the constituent metals and a phosphate source.

A novel series of iron-based phosphates, α-Fe₁₋ₓCrₓPO₄, were synthesized via thermal decomposition of hydrothermally synthesized NH₄Fe₁₋ₓCrₓPO₄F precursors. rsc.org This two-step process, involving an initial hydrothermal synthesis followed by thermal treatment, allows for precise control over the final composition and crystal structure. rsc.org The hydrothermal synthesis of the precursor involved dissolving iron and chromium nitrates in water, followed by the addition of a solution containing ammonium (B1175870) phosphates and ammonium bifluoride. rsc.org

The temperature and duration of the hydrothermal treatment are critical parameters. For instance, in the synthesis of lithium iron phosphate, temperatures above 175°C were found to be necessary to minimize defects in the crystal structure. researchgate.net Research has also demonstrated that highly crystalline lithium iron phosphate can be achieved at lower temperatures by using high precursor concentrations. rsc.org

Table 3: Parameters in Precursor-based Hydrothermal Synthesis

ParameterDescriptionExample
Precursors Starting materials that provide the necessary elements for the final compound.Fe(NO₃)₃·9H₂O, Cr₃(OH)₂(CH₃COO)₇, and NH₄H₂PO₄ were used to synthesize NH₄Fe₁₋ₓCrₓPO₄F precursors. rsc.org
Solvent The medium in which the reaction takes place, typically water in hydrothermal synthesis.Distilled water is commonly used as the solvent. rsc.org
Temperature A key factor influencing reaction kinetics and crystallinity.Temperatures ranging from 175°C to over 200°C have been used for the synthesis of iron phosphates. researchgate.net
Pressure Determined by the temperature and the degree of filling of the autoclave.Pressures can range from 250 to 1200 bars in some hydrothermal processes. ias.ac.in
Reaction Time The duration of the hydrothermal treatment, affecting crystal growth and phase purity.Annealing times can extend for 20-24 hours. rsc.org

Organic additives and templates can be introduced into the synthesis process to exert control over the size, shape, and porosity of the resulting crystals. These molecules can act as structure-directing agents, surface modifiers, or chelating agents, influencing the nucleation and growth of the crystalline material.

In the synthesis of mesoporous chromium phosphates, cetyltrimethylammonium bromide (CTAB) has been used as a surfactant template in a solid-state reaction at low temperature. researchgate.net The presence of the template led to the formation of a mesoporous structure with a high specific surface area. researchgate.net Similarly, the synthesis of gel-like chromium(III) phosphate has been achieved using tetradecyltrimethylammonium bromide (TTBr) as a structure-directing agent. wikipedia.org

Organic additives can also influence the properties of electrodeposited films. For example, saccharin (B28170) has been used as a leveling and brightening agent in the electrodeposition of cobalt-iron films. researchgate.net The molecular structure of the organic additive can affect the deposition process and the properties of the resulting material. researchgate.net In the context of hydrothermal synthesis, soluble reductants like sugar or ascorbic acid have been used to minimize the oxidation of iron(II) to iron(III) during the formation of lithium iron phosphate. researchgate.net

The use of organic molecules extends to the creation of metal-organic frameworks (MOFs), which are crystalline materials constructed from organic linkers and inorganic nodes. mdpi.com While not a direct synthesis of chromium-iron phosphate, the principles of using organic linkers to build crystalline structures are relevant to the controlled synthesis of inorganic compounds.

Coupling Precipitation with Post-Synthesis Treatments

The combination of precipitation with subsequent treatments offers a versatile route to control the morphology and crystal structure of iron phosphate-based materials. bohrium.com

Aging Processes and Morphology Control

Aging, a post-synthesis thermal treatment, plays a crucial role in the evolution of the final product's morphology and crystallinity. bohrium.com By manipulating the aging time and temperature, as well as the initial precipitation conditions, it is possible to direct the formation of various structures, from amorphous nanoparticles to well-defined microsheets and microspheres. bohrium.comacs.org

The mechanism behind this morphological control lies in the interplay between the initial rapid precipitation and the subsequent, slower post-growth process during aging. bohrium.com The acidity of the reaction medium, often controlled by the addition of acids like H₃PO₄, is a critical factor that influences whether the initial precipitate or the post-growth phase dominates, thereby dictating the final morphology. bohrium.comacs.org For instance, in the synthesis of iron phosphate, varying the amount of H₃PO₄ can lead to a shift from nanoparticle formation to the growth of microsheets or microspheres. bohrium.com

Studies on iron phosphate have shown that aging can transform initially formed amorphous nanoparticles into crystalline structures. bohrium.commdpi.com The duration of the thermal treatment directly impacts the degree of crystallinity and the final morphology. bohrium.com This process is not merely a physical rearrangement but can also involve a phase transformation from an amorphous state to a more stable crystalline form, such as the transition to monoclinic FePO₄·2H₂O. mdpi.com

High-Temperature Solid-State and Melt Synthesis

High-temperature methods, including solid-state reactions and melt-quenching, are employed to produce crystalline and glassy phases of chromium-iron phosphates. These techniques are particularly useful for creating doped materials and exploring novel structural and electrochemical properties. rsc.org

Direct Solid-State Reaction Routes for Doped Phases

Direct solid-state reaction is a conventional and widely used method for synthesizing doped phosphate compounds. nih.gov This technique typically involves the intimate mixing of precursor powders followed by calcination at elevated temperatures to induce a chemical reaction and the formation of the desired crystalline phase. nih.govwikipedia.org

For instance, novel iron chromium phosphates with the general formula α-Fe₁₋ₓCrₓPO₄ have been successfully synthesized via the thermal treatment of hydrothermally prepared NH₄Fe₁₋ₓCrₓPO₄F precursors. rsc.org The process involves heating the precursor in air at specific temperatures, leading to the decomposition of the precursor and the formation of the α-CrPO₄-type structure. rsc.orgrsc.org The resulting materials can exhibit interesting morphologies, such as porous "rugby-ball" shaped particles, which arise from gas evolution during the transformation. rsc.org

The solid-state method also allows for the synthesis of mesoporous chromium phosphates at relatively low temperatures by using a surfactant template. researchgate.netrsc.org This approach, known as solid-state reaction at low temperature (SSRLT), can yield materials with high surface areas and ordered pore structures. researchgate.netrsc.org

Melt-Quenching Techniques for Glassy Systems

Melt-quenching is a prominent technique for producing amorphous, glassy materials. scirp.orgtechconnect.org This method involves melting the constituent oxides at high temperatures and then rapidly cooling the melt to prevent crystallization. scirp.orgweebly.commst.edu The resulting glasses can be tailored to exhibit specific properties, making them suitable for applications such as the vitrification of nuclear waste. scirp.orgresearchgate.netscirp.org

The process typically involves melting a mixture of precursors, such as Cr₂O₃, Fe₂O₃, and P₂O₅ (often from (NH₄)₂HPO₄), at temperatures exceeding 1000°C, followed by pouring the melt into a mold to cool. scirp.orgtechconnect.org The cooling rate is a critical parameter that determines whether a glass or a crystalline material is formed. weebly.com Techniques like roller-quenching can achieve very high cooling rates, enabling the formation of glasses from melts that would otherwise crystallize. weebly.commst.edu

Influence of Melt Composition on Glass Formation

The composition of the melt significantly influences the glass-forming ability and the properties of the resulting glassy system. researchgate.net The introduction of various oxides can alter the glass network and enhance properties like chemical durability. scirp.org

For example, in sodium-iron-phosphate glasses, the addition of Cr₂O₃ leads to the formation of P-O-Cr bonds, which, similar to P-O-Fe bonds, improve the hydration resistance of the glass. scirp.org The ratio of different components, such as the Fe/P ratio, is a key factor in determining the glass structure and stability. weebly.commst.edu Iron-rich phosphate melts tend to have a higher tendency for crystallization, requiring faster cooling rates to form a glass. weebly.com

The redox state of iron (Fe²⁺/Fe³⁺) in the melt also plays a crucial role. weebly.comresearchgate.net This ratio can be influenced by the melting temperature and duration, and it affects the physical properties of the resulting glass. weebly.comresearchgate.net

Precursor Chemistry and its Role in Compound Formation

The choice of precursors and the chemistry involved in their transformation are fundamental to the synthesis of chromium-iron phosphates with desired characteristics. The properties of the final product are often inherited from or significantly influenced by the nature of the precursor materials. rsc.org

In the hydrothermal synthesis of α-Fe₁₋ₓCrₓPO₄, for example, NH₄Fe₁₋ₓCrₓPO₄F precursors are first prepared. rsc.org The selection of specific iron, chromium, and phosphate sources, such as Fe(NO₃)₃·9H₂O, Cr₃(OH)₂(CH₃COO)₇, and NH₄H₂PO₄, respectively, is critical for obtaining the desired precursor phase. rsc.org The subsequent thermal decomposition of this precursor under controlled conditions dictates the final structure and morphology of the chromium-doped iron phosphate. rsc.orgrsc.org

The pH of the reaction medium during precursor synthesis is another critical parameter. rsc.org For instance, in the preparation of iron phosphate precursors, controlling the pH can lead to the formation of highly crystalline FePO₄·2H₂O with a uniform size, which in turn leads to a superior LiFePO₄ cathode material. rsc.org The chemical reactions occurring in the solution, such as the formation of complex ions like FeHPO₄⁺ and FeH₂PO₄²⁺, are pH-dependent and influence the precipitation process. mdpi.com

Data Tables

Table 1: Synthetic Methods and Key Parameters

Method Precursors Key Parameters Resulting Product Reference
Coupling Precipitation and AgingFe(NO₃)₃·9H₂O, (NH₄)₃PO₄, H₃PO₄Aging time, temperature, pHAmorphous nanoparticles, crystalline microsheets/microspheres bohrium.comacs.org
High-Temperature Solid-State ReactionNH₄Fe₁₋ₓCrₓPO₄FCalcination temperature (625-850 °C), atmosphere (air)α-Fe₁₋ₓCrₓPO₄ with α-CrPO₄ structure rsc.org
Melt-QuenchingCr₂O₃, Fe₂O₃, (NH₄)₂HPO₄, Na₂CO₃Melting temperature (~1080 °C), cooling rateSodium-chromium-iron phosphate glass scirp.orgtechconnect.org
Solid-State Reaction at Low Temperature (SSRLT)Cr(NO₃)₃·9H₂O, H₃PO₄, CTABReaction temperature (353 K), P/Cr ratioMesoporous chromium phosphate researchgate.netrsc.org

Selection and Reactivity of Chromium(III) and Iron(II/III) Precursors

The formation of a mixed chromium-iron phosphate is highly dependent on the choice and reactivity of the metal precursors. These precursors are typically soluble salts that provide the desired metal ions, Cr(III) and Fe(II) or Fe(III), in the reaction medium.

Commonly utilized iron precursors include iron(II) sulfate (B86663) septihydrate (FeSO₄·7H₂O) and iron(III) chloride hexahydrate (FeCl₃·6H₂O). mdpi.comnih.gov The reactivity of these precursors is influenced by the pH of the solution. In co-precipitation reactions, Fe(III) ions tend to precipitate at a lower pH (around 3.7) compared to Fe(II) ions, which precipitate as the solution becomes more neutral. mdpi.com This differential reactivity can be harnessed to control the formation of the mixed-metal phosphate. For instance, in a system containing both Fe(II) and Fe(III), the Fe(III) can co-precipitate with Cr(III) first, followed by the precipitation of Fe(II) to form the final product. mdpi.com

For chromium, while Cr(III) precursors are used directly, some synthetic routes start with Cr(VI) compounds, which are subsequently reduced to Cr(III) in situ. nih.gov The co-precipitation of Fe(II) and Cr(III) can lead to the formation of an unstable amorphous structure that is susceptible to oxidation, particularly of the Fe(II) ions. mdpi.com The presence of both Fe(II) and Fe(III) alongside Cr(III) can facilitate the formation of more stable crystalline structures like spinels. mdpi.com

The table below summarizes various precursors used in the synthesis of related iron and chromium compounds, which are indicative of suitable candidates for the synthesis of chromium(3+);iron(2+);phosphate.

Table 1: Examples of Chromium and Iron Precursors

Metal Precursor Compound Typical Application/Reaction
Iron(II) Ferrous sulfate septihydrate (FeSO₄·7H₂O) Co-precipitation synthesis of iron phosphates. mdpi.com
Iron(III) Iron(III) chloride hexahydrate (FeCl₃·6H₂O) Hydrothermal synthesis of iron phosphates. nih.gov
Iron(III) β-FeOOH nanorods Phosphation to form iron phosphates. rsc.org
Chromium(III) - Often formed by in-situ reduction of Cr(VI). nih.gov
Iron(II/III) Co-precipitation of Fe(II) and Fe(III) salts Formation of Cr-spinel structures. mdpi.com

Role of Phosphate Sources in Precipitation and Crystallization

The phosphate source is a critical component in the synthesis, as it provides the phosphate anions (PO₄³⁻) necessary for the precipitation of the metal phosphate. The choice of the phosphate source and the reaction conditions, particularly pH, significantly influence the precipitation process and the crystalline nature of the final product.

Common phosphate sources include phosphoric acid (H₃PO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄). mdpi.comrsc.orgrsc.org Phosphoric acid is often used in aqueous solutions, and its concentration directly impacts the pH of the reaction medium. rsc.org The pH is a determining factor for the crystallographic phase of the resulting phosphate product, as it governs the rate of dissolution of metal precursors and the subsequent precipitation of the phosphate compound. rsc.org For instance, in the synthesis of iron phosphates, acidic conditions are necessary for the reaction to proceed, and variations in pH can lead to different crystalline forms. rsc.org

Ammonium dihydrogen phosphate is another widely used precursor, serving as a source of both phosphate and ammonium ions. rsc.orgnih.govwikipedia.org In some syntheses, a combination of phosphate sources, such as polyphosphoric acid and ammonium dihydrogen phosphate, can be used to control the reaction pathway and minimize byproducts. google.com The phosphate source can also play a role in the morphology of the resulting crystals. The precipitation process often begins with the formation of an amorphous precursor, which then transforms into a crystalline phase over time or with thermal treatment. rsc.org The controlled addition of the phosphate source can influence the nucleation and growth of these crystals.

The table below details common phosphate sources and their roles in the synthesis of phosphate-based materials.

Table 2: Common Phosphate Sources and Their Roles

Phosphate Source Chemical Formula Role in Synthesis
Phosphoric Acid H₃PO₄ Provides phosphate ions and controls the pH of the reaction medium, influencing the crystalline phase. rsc.org
Ammonium Dihydrogen Phosphate NH₄H₂PO₄ Acts as a source of both phosphate and ammonium ions; widely used in fertilizer and chemical synthesis. rsc.orgnih.govwikipedia.org
Polyphosphoric Acid / Ammonium Dihydrogen Phosphate - Used as a composite source to control reaction pathways and byproducts. google.com

Structural Elucidation and Crystallographic Analysis of Chromium 3+ ;iron 2+ ;phosphate Systems

X-ray Diffraction (XRD) and Synchrotron-Based Techniques

X-ray diffraction is a primary tool for the structural characterization of crystalline materials, including complex phosphate (B84403) systems. It allows for the identification of constituent phases, determination of crystal structures, and assessment of material purity.

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material. mdpi.com By comparing the experimental diffraction pattern to standard patterns in databases, the specific compounds and their polymorphs can be determined. For instance, in the study of chromium orthophosphate, XRD is used to distinguish between its different crystalline forms. nist.gov The technique has been successfully employed to verify the synthesis of various standards, such as goethite, hematite (B75146), and chromite (FeCr2O4), as well as mixed Fe(III), Cr(III) hydroxides. msu.ru

The purity of a synthesized sample is also assessed using XRD. The presence of peaks corresponding to impurity phases can be readily detected. For example, in the synthesis of nanostructured LiFePO4/C, XRD analysis revealed that while the primary phase was orthorhombic LiFePO4, minor α-Fe impurities (less than 1%) were also detectable. researchgate.net The technique is sensitive enough to identify various unstable phases that can occur during the dehydration of materials like chromium orthophosphate hexahydrate. nist.gov

The Rietveld method is a powerful analytical technique for refining crystal structures from powder diffraction data. snu.ac.kryoutube.com Instead of analyzing individual diffraction peaks, this method involves fitting the entire calculated diffraction pattern to the observed data through a least-squares minimization process. snu.ac.kr A good starting model of the crystal structure is necessary for a successful refinement. snu.ac.kr

This technique is widely used in materials science to obtain precise structural parameters. youtube.com For example, Rietveld refinement of XRD data for LiFePO4 confirmed its orthorhombic symmetry (space group Pnma) and provided accurate lattice parameters. researchgate.net The method is not only for single-phase materials; it is also a routine technique for quantitative phase analysis in multi-component systems like cement. youtube.com In complex systems like the olivine-related sarcopside, Fe2Ni(PO4)2, Rietveld refinement of neutron diffraction data was crucial for determining the specific distribution of iron and nickel cations over the two distinct metal sites within the crystal structure. researchgate.net This capability is particularly relevant for analyzing mixed-cation systems such as chromium(3+);iron(2+);phosphate.

Many phosphate-based materials, particularly those investigated for electrochemical applications, adopt the orthorhombic olivine (B12688019) structure. researchgate.net The olivine group of minerals is characterized by an orthorhombic crystal system where isolated PO₄ (or SiO₄) tetrahedra are linked by divalent cations in octahedral coordination. geoscienceworld.orgalexstrekeisen.it The structure consists of layers parallel to the (100) plane with edge-sharing octahedra that are cross-linked by the isolated tetrahedra. alexstrekeisen.it A well-studied example is LiFePO₄, which possesses an ordered olivine structure with a Pnma space group. researchgate.net

Chromium(III) phosphate also exists in an orthorhombic form known as α-CrPO₄. wikipedia.org This structure belongs to the Imma space group and consists of an infinite network of linked polyhedra, specifically a CrO₆ octahedron and a PO₄ tetrahedron that share a common edge. wikipedia.org The table below compares the crystallographic data for the olivine-type LiFePO₄ and the α-CrPO₄ structure.

ParameterOlivine-Type (LiFePO₄)α-CrPO₄
Crystal SystemOrthorhombicOrthorhombic
Space GroupPnmaImma
a (Å)10.34510.380
b (Å)6.00312.845
c (Å)4.6966.278
Volume (ų)291.7837.9

Note: Data for LiFePO₄ is used as a representative example of an olivine-type phosphate. researchgate.net Data for α-CrPO₄ is from reference wikipedia.org.

Advanced Electron Microscopy for Morphological and Local Structural Characterization

While XRD provides average structural information over a bulk sample, electron microscopy techniques offer direct visualization of particle morphology and local crystal structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface topography and morphology of synthesized powders. This technique provides information on particle size, shape, and aggregation. For instance, SEM studies of iron orthophosphates synthesized by different methods revealed distinct morphologies, including particles produced by a solution method, solution combustion synthesis, and solid-state synthesis. researchgate.net In another study, SEM images of commercial olivine showed a homogeneous distribution of irregularly shaped millimetric and submillimetric particles. mdpi.com The morphology of iron-phosphate coatings on steel has also been characterized by SEM, showing the detailed structure of the deposited layer. researchgate.net

For higher resolution imaging and local crystallographic information, Scanning Transmission Electron Microscopy (STEM) and associated techniques like electron diffraction are employed. High-resolution TEM (HR-TEM), a capability often available on STEM instruments, can visualize the atomic lattice of a material. In a study of iron phosphate, HR-TEM images revealed clear crystalline lattice fringes with spacings that could be indexed to specific crystallographic planes of monoclinic iron phosphate dihydrate. acs.org

Selected Area Electron Diffraction (SAED) provides further confirmation of the crystal structure from a localized area of the sample. The SAED pattern for the iron phosphate microsheets confirmed their single-crystal nature. acs.org These techniques are crucial for understanding the microstructure and crystallographic orientation of individual nanoparticles or grains within a larger sample, providing insights that complement the bulk-average data from XRD.

Spectroscopic Investigations of Coordination Environments and Chemical States

Spectroscopic techniques are indispensable in elucidating the intricate structural and electronic properties of this compound systems. These methods provide detailed insights into the coordination environments of the metal ions, their oxidation states, and the nature of the chemical bonding within the material.

Mössbauer Spectroscopy for Iron Oxidation States and Site Occupancy

Mössbauer spectroscopy is a powerful tool for probing the local environment of iron atoms. It can distinguish between different oxidation states (e.g., Fe²⁺ and Fe³⁺) and provide information about the coordination and magnetic properties of the iron sites. ifpan.edu.plnih.gov In systems containing both iron and chromium, Mössbauer spectroscopy can selectively analyze the iron component.

In the context of this compound, Mössbauer spectroscopy would be crucial for:

Confirming the +2 oxidation state of iron: The isomer shift and quadrupole splitting parameters obtained from the Mössbauer spectrum are characteristic of the oxidation state and spin state of the iron ions.

Determining the coordination number and site symmetry of Fe²⁺: These parameters are sensitive to the local geometry around the iron nucleus.

Investigating magnetic ordering: At low temperatures, magnetic interactions between the iron ions can lead to the splitting of the Mössbauer spectrum, providing insights into the magnetic structure of the material.

Infrared (IR) and Raman Spectroscopies for Molecular Vibrations and Bonding

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules and crystal lattices. youtube.com They are particularly useful for characterizing the phosphate groups and the metal-oxygen bonds in this compound.

The phosphate anion (PO₄³⁻) exhibits four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄). pocketdentistry.comresearchgate.net The frequencies of these modes are sensitive to the local environment of the phosphate group, including coordination to metal ions and hydrogen bonding. pocketdentistry.com

In the IR and Raman spectra of phosphate-containing materials, the P-O stretching vibrations typically appear in the 900–1200 cm⁻¹ region, while the O-P-O bending modes are found at lower wavenumbers. mdpi.comresearchgate.net For instance, in silver phosphate, strong absorption peaks around 925 cm⁻¹ and 533 cm⁻¹ correspond to P-O stretching and O-P-O bending modes, respectively. mdpi.com The presence of multiple bands in these regions can indicate a reduction in the symmetry of the phosphate tetrahedron due to its coordination within the crystal structure. researchgate.netufop.br

Table 1: Typical Wavenumber Ranges for Phosphate Vibrational Modes

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)
ν₁Symmetric P-O Stretch930 - 1020
ν₂Symmetric O-P-O Bend400 - 470
ν₃Antisymmetric P-O Stretch1000 - 1150
ν₄Antisymmetric O-P-O Bend530 - 650

Data compiled from various sources. researchgate.netresearchgate.netufop.brnih.gov

The vibrations of the metal-oxygen (M-O) bonds in the FeO₆ and CrO₆ octahedra occur at lower frequencies than the internal modes of the phosphate group. These M-O stretching and bending modes are typically observed in the far-infrared and low-frequency Raman regions. The positions of these bands are dependent on the mass of the metal ion, the bond strength, and the coordination geometry.

In studies of iron phosphates, bands corresponding to Fe-O vibrations have been identified. researchgate.net Similarly, the analysis of chromium-containing compounds reveals the characteristic vibrations of Cr-O bonds. The characterization of these M-X (where X can also be a halide like fluorine) vibrations provides direct information about the coordination environment of the metal centers and the nature of the metal-ligand bonding. pocketdentistry.com

Electron Spin Resonance (ESR)/Electron Paramagnetic Resonance (EPR) for Cr(III) and Cr(V) Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects unpaired electrons. It is particularly sensitive to transition metal ions with partially filled d-orbitals, such as chromium(III) (a d³ ion). wikipedia.org ESR/EPR spectroscopy can provide detailed information about the oxidation state, coordination geometry, and electronic structure of the chromium centers. rsc.org

For Cr(III) in an octahedral environment, the ESR spectrum is influenced by zero-field splitting, which arises from the interaction of the electron spin with the crystal field. The g-values obtained from the spectrum are characteristic of the electronic environment of the Cr³⁺ ion. rsc.org In some cases, chromium can also exist in other oxidation states, such as Cr(V), which is also ESR-active. acs.org Studies on chromium-doped materials have used ESR to distinguish between different chromium species and their coordination environments. For example, Cr(III) in a distorted octahedral coordination has been identified by its characteristic ESR signal. rsc.org

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local electronic and geometric structure around a specific absorbing atom. bohrium.com It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and edge features, is sensitive to the oxidation state and coordination geometry of the absorbing atom. whiterose.ac.ukmsu.ru For instance, the energy of the absorption edge shifts with the oxidation state of the metal. msu.ru In iron-containing systems, a shift of 2 to 4 eV in the Fe K-edge can be observed for a one-unit change in valence. msu.ru Analysis of the pre-edge features in Fe K-edge XANES data can also reveal the coordination number and symmetry of the iron atoms. whiterose.ac.uk

The EXAFS region provides information about the bond distances and coordination numbers of the neighboring atoms. By analyzing the EXAFS oscillations, it is possible to determine the radial distribution of atoms around the central absorbing atom. This allows for the precise determination of metal-oxygen bond lengths and the number of nearest neighbors.

In the context of this compound, XAS would be invaluable for:

Independently determining the oxidation states of both iron and chromium. msu.ru

Characterizing the coordination environments (coordination number and geometry) of both metal ions. whiterose.ac.ukrsc.org

Measuring the Fe-O and Cr-O bond distances with high precision.

Cation Distribution and Site Occupancy in Mixed-Metal Phosphate Lattices

In mixed-metal phosphates, the distribution of different cations over the available crystallographic sites is a critical factor that influences the material's stability, and its magnetic and electrochemical properties. This distribution is governed by a combination of factors including ionic radii, oxidation states, and the crystal field stabilization energy of the cations in specific coordination environments (typically tetrahedral or octahedral). Techniques such as X-ray diffraction (XRD), neutron diffraction, and Mössbauer spectroscopy are indispensable tools for elucidating the precise arrangement of cations within the crystal lattice.

Research on solid solutions of the type α-Fe₁₋ₓCrₓPO₄, which features iron in the +3 oxidation state, provides a close analogue to the requested system and offers significant understanding of Cr and Fe distribution. rsc.orgrsc.org In these materials, which adopt the α-CrPO₄-type structure, both iron and chromium cations occupy octahedral sites within the phosphate framework. rsc.org Mössbauer spectroscopy has been a particularly powerful technique in these studies, confirming the +3 oxidation state for iron and providing information on its local environment. rsc.org

In the broader context of mixed-metal phosphates, studies on systems like (Fe,Mn)₃(PO₄)₂ with the graftonite-type structure have demonstrated that cation distribution is not random. In this specific case, Mn²⁺ ions show a preference for the more distorted octahedral sites, while Fe²⁺ ions occupy the five-coordinated sites. This preferential site occupancy is determined by the specific geometric and energetic characteristics of each crystallographic position. Such findings highlight the nuanced nature of cation ordering in these complex lattices.

Interactive Data Table: Crystallographic Data for α-Fe₀.₇₅Cr₀.₂₅PO₄

Parameter Value
Crystal System Orthorhombic
Space Group Imma
a (Å) 10.38
b (Å) 12.845
c (Å) 6.278
V (ų) 836.8

Data derived from studies on α-Fe₁₋ₓCrₓPO₄ solid solutions. rsc.orgwikipedia.org

Electronic Structure and Redox Chemistry of Chromium 3+ ;iron 2+ ;phosphate

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical and Density Functional Theory (DFT) calculations have proven to be invaluable tools for elucidating the intricate electronic properties of chromium-iron phosphate (B84403) systems. These computational methods provide insights into the electronic band structure, charge transfer mechanisms, and magnetic interactions that govern the material's behavior.

Computational Analysis of Electronic Band Structure and Density of States

DFT calculations have been employed to investigate the electronic band structure and density of states (DOS) of chromium and iron-containing phosphate compounds. These studies reveal the nature of the electronic orbitals near the Fermi level, which are critical for understanding the material's conductivity and electrochemical properties. For instance, in iron-based phosphate materials, DFT has been used to analyze the distribution of Fe(II) and Fe(III) states, indicating that the interior of the material can be more reductive than the outer surfaces. dtu.dk The energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) is a key parameter determined from these calculations, with a smaller gap generally correlating with higher reactivity and better electronic conductivity. researchgate.net

Compound/SystemComputational MethodKey FindingsReference
Fe(III) and Cr(III) Schiff base complexesDFT (B3LYP/LANL2DZ)Metal (III) complexes are more stable than the free ligand. The energy gap (ΔE) is lower for the complexes, suggesting enhanced reactivity. researchgate.net
Single layer green rust (Fe(II)/Fe(III) system)DFTUneven distribution of Fe(II) and Fe(III), with the interior being more reductive. dtu.dk
Cr nano-clusters in Fe / Fe nano-clusters in CrDFT and Magnetic Cluster Expansion (MCE)Magnetic frustration leads to reduced local magnetic moments or non-collinear magnetic structures. ukaea.uk

Ligand-to-Metal Charge Transfer Mechanisms

Ligand-to-metal charge transfer (LMCT) is a significant process in transition metal complexes, including those of iron and chromium. libretexts.org In these processes, an electron is transferred from a ligand orbital to a metal d-orbital, often initiated by the absorption of light. researchgate.netrsc.orgrsc.org This can lead to the reduction of the metal center. libretexts.org In the context of chromium(3+);iron(2+);phosphate, the phosphate group can act as a ligand. The nature of the metal-ligand bond and the energy levels of the involved orbitals, which can be modeled using DFT, determine the efficiency of the LMCT process. These charge transfer phenomena are crucial in photocatalysis and can influence the electrochemical properties of the material. researchgate.net

Spin States and Magnetic Interactions in Chromium-Iron Phosphate Systems

The magnetic properties of chromium-iron phosphate systems arise from the unpaired electrons in the d-orbitals of the Cr³⁺ and Fe²⁺ ions. iitk.ac.inumd.edu Both chromium and iron can exist in different spin states (high-spin or low-spin) depending on the coordination environment and the strength of the ligand field. nih.gov In many iron(II) coordination compounds, a phenomenon known as spin crossover can occur, where the spin state changes with temperature, pressure, or light irradiation. nih.gov

In mixed chromium-iron systems, complex magnetic interactions occur. These can include ferromagnetic, antiferromagnetic, and frustrated magnetic interactions. ukaea.uk For example, in α-CrPO₄, antiferromagnetic ordering is observed at low temperatures due to Cr-O-Cr superexchange linkages through the phosphate groups. wikipedia.org When iron is introduced into a chromium lattice or vice versa, the competition between Fe-Fe, Cr-Cr, and Fe-Cr interactions can lead to complex magnetic structures, including non-collinear spin arrangements. ukaea.uk Neutron scattering is a key experimental technique for probing these magnetic structures. aps.org

Redox Potentials and Mechanisms of Electron Transfer

The redox activity of this compound is central to its function in electrochemical applications. The ability of iron and chromium ions to cycle between different oxidation states allows for charge storage and transfer.

Influence of Doping and Structural Modifications on Redox Activity

The redox properties of chromium-iron phosphate materials can be tuned by doping with other elements or by making structural modifications. Doping can introduce defects, alter the electronic structure, and change the local coordination of the redox-active metal ions, thereby influencing the redox potentials and the kinetics of electron transfer. pku.edu.cnresearchgate.net For instance, doping LiFePO₄ with Cr³⁺ has been shown to improve its electrochemical performance by enhancing its kinetics without altering the fundamental crystal structure. pku.edu.cn Similarly, doping cobalt oxide spinels with chromium has been found to enhance their activity for the oxygen evolution reaction by increasing the electrophilicity of the cobalt sites. elsevierpure.comacs.org These findings highlight the importance of controlled synthesis and modification for optimizing the redox behavior of these materials.

Characterization of Oxidation States through Advanced Spectroscopic Techniques

The confirmation of the Cr(III) and Fe(II) oxidation states in a mixed-metal phosphate framework requires a multi-technique approach. X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Mössbauer Spectroscopy each offer unique and complementary information regarding the electronic configuration and local chemical environment of the chromium and iron ions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, which are characteristic of an element and its oxidation state. A higher binding energy typically corresponds to a higher oxidation state due to reduced electron shielding of the nucleus. youtube.com

For this compound, the Cr 2p and Fe 2p core level spectra would be of primary interest.

Chromium (Cr 2p): The Cr 2p spectrum for Cr(III) is expected to show two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂, due to spin-orbit coupling. The binding energy for the Cr 2p₃/₂ peak in Cr(III) compounds, such as Cr₂O₃ or CrPO₄, typically falls in the range of 576-577 eV. researchgate.net The presence of multiplet splitting in the Cr 2p peaks is also a characteristic feature of the d³ configuration of Cr(III), which can further complicate the spectra but also provides a fingerprint for this oxidation state. youtube.com

Iron (Fe 2p): The Fe 2p spectrum for Fe(II) also consists of Fe 2p₃/₂ and Fe 2p₁/₂ peaks. For Fe(II) in a phosphate or oxide environment, the Fe 2p₃/₂ peak is typically observed around 709-711 eV. researchgate.netacs.org A key feature for high-spin Fe(II) is the presence of a characteristic "shake-up" satellite peak at a binding energy approximately 6 eV higher than the main 2p₃/₂ peak. The shape and intensity of this satellite are diagnostic for the Fe(II) state, distinguishing it from Fe(III), which exhibits satellites at higher binding energies (around 8 eV). osti.gov

Table 1: Representative XPS Binding Energies for Chromium and Iron Species

Element Core Level Oxidation State Typical Binding Energy (eV) Key Spectral Features
Chromium Cr 2p₃/₂ Cr(III) 576.2 - 577.3 Multiplet splitting
Iron Fe 2p₃/₂ Fe(II) 709.0 - 711.0 Prominent shake-up satellite ~6 eV above main peak
Iron Fe 2p₃/₂ Fe(III) 711.0 - 713.5 Shake-up satellite ~8 eV above main peak

Note: Values are representative and can vary based on the specific chemical environment and instrument calibration. Data compiled from multiple sources. researchgate.netacs.orgosti.gov

X-ray Absorption Spectroscopy (XAS)

XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge shifts to higher values with an increasing oxidation state.

Chromium K-edge XANES: The Cr K-edge XANES spectrum arises from the excitation of a 1s core electron. The position of the absorption edge for Cr(III) is significantly lower than that for Cr(VI). researchgate.net For Cr(III) in an octahedral oxygen environment, as expected in a phosphate matrix, the spectrum displays a small pre-edge feature corresponding to the dipole-forbidden but quadrupole-allowed 1s → 3d transition. researchgate.netrsc.org The energy position and intensity of this pre-edge peak, along with the main edge position, are characteristic fingerprints for Cr(III). For instance, the main edge position for Cr(III) phosphate is found near 6008 eV. researchgate.net

Iron K-edge XANES: Similarly, the Fe K-edge energy is a reliable indicator of its oxidation state, with the edge for Fe(II) occurring at a lower energy than for Fe(III). nih.govresearchgate.net The energy position of the pre-edge peak centroid can be used to quantify the Fe(II)/Fe(III) ratio in mixed-valence systems. researchgate.netresearchgate.net For a pure Fe(II) state in an octahedral environment, the pre-edge feature will be located at a characteristic low energy, and the main absorption edge will be found at approximately 7120-7122 eV.

Table 2: Representative XANES K-edge Positions for Chromium and Iron Species

Element Oxidation State Main Absorption Edge Position (eV) Pre-edge Features
Chromium Cr(III) ~6008 Small pre-edge peak indicative of 1s→3d transition in a centrosymmetric environment.
Chromium Cr(VI) ~6012 Intense, sharp pre-edge peak due to 1s→T₂ transition in tetrahedral geometry.
Iron Fe(II) ~7120 - 7122 Pre-edge peak at a lower energy compared to Fe(III).
Iron Fe(III) ~7124 - 7126 Pre-edge peak at a higher energy compared to Fe(II).

Note: Values are approximate and serve for comparative purposes. Data compiled from multiple sources. researchgate.netresearchgate.netresearchgate.net

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that is exceptionally sensitive to the local environment of specific isotopes, with ⁵⁷Fe being the most common. It is a powerful tool for distinguishing between Fe(II) and Fe(III) oxidation states and characterizing their coordination and magnetic environments. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is directly related to the s-electron density at the nucleus. High-spin Fe(II) has a lower s-electron density than high-spin Fe(III) due to less shielding by the 3d electrons. Consequently, high-spin Fe(II) exhibits a significantly larger, more positive isomer shift compared to Fe(III). For high-spin Fe(II) in an octahedral oxygen environment (as in many phosphates), isomer shifts are typically in the range of 1.1–1.3 mm/s at room temperature. researchgate.netnih.gov

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment and a non-spherical local electric field gradient (EFG). High-spin Fe(II) (d⁶ configuration) has an asymmetric d-electron shell, which creates a large EFG, resulting in a large quadrupole splitting (typically >2.0 mm/s). researchgate.netnih.gov High-spin Fe(III) (d⁵ configuration) has a spherically symmetric electron distribution, leading to a much smaller quadrupole splitting (typically <1.0 mm/s). researchgate.net

Therefore, the observation of a large isomer shift and a large quadrupole splitting in the ⁵⁷Fe Mössbauer spectrum of this compound would provide unambiguous evidence for the presence of high-spin Fe(II).

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron in Phosphate Lattices at Room Temperature

Oxidation State Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔE_Q) (mm/s)
Fe(II) 1.10 - 1.30 2.00 - 3.20
Fe(III) 0.35 - 0.50 0.40 - 0.90

Note: Values are relative to α-Fe at room temperature. Data compiled from studies on various iron phosphate minerals and compounds. researchgate.netnih.govufop.br

By combining the data from these advanced spectroscopic methods, a comprehensive and unambiguous characterization of the Cr(III) and Fe(II) oxidation states within the this compound compound can be achieved, providing a solid foundation for understanding its electronic structure and redox properties.

Mechanistic Investigations in Advanced Applications of Chromium 3+ ;iron 2+ ;phosphate

Electrochemical Mechanisms in Energy Storage Materials

The quest for high-performance, cost-effective, and environmentally benign energy storage solutions has propelled research into novel electrode materials. Among these, phosphates containing iron and chromium have emerged as promising candidates for lithium-ion and sodium-ion batteries due to their structural stability and tunable electrochemical properties.

Lithium-Ion Intercalation Mechanisms in Iron-Chromium Phosphate (B84403) Cathodes

The process of lithium-ion intercalation and deintercalation is fundamental to the operation of lithium-ion batteries. In iron-chromium phosphate cathodes, this process involves the reversible insertion of lithium ions into the crystal structure, accompanied by the reduction and oxidation of the transition metal centers.

Layered iron phosphate structures, when doped with chromium, can serve as positive electrodes for both lithium-ion and sodium-ion batteries. frontiersin.org For instance, a novel series of iron-based phosphates, α-Fe₁₋ₓCrₓPO₄, which adopts the α-CrPO₄-type structure, has demonstrated the capability for lithium-ion intercalation at a high potential. rsc.org Specifically, the carbon-coated α-Fe₀.₇₅Cr₀.₂₅PO₄/C electrode material undergoes a single-phase de/intercalation mechanism for Li⁺ ions. rsc.org During discharge, lithium ions are inserted into the cathode material, and to maintain charge neutrality, an equivalent number of transition metal ions are reduced. In the case of iron-chromium phosphates, this involves the Fe³⁺/Fe²⁺ redox couple. rsc.orgyoutube.com The operating voltage of the battery is determined by the energy difference between the lithium chemical potential in the anode and the cathode. youtube.com

The intercalation process can be visualized as lithium ions moving through the electrolyte and becoming embedded within the porous structure of the electrode. wikipedia.org The structural framework of the phosphate material provides channels or pathways for this ionic movement. The stability of this framework during repeated charge and discharge cycles is crucial for the battery's longevity.

The electrochemical reaction can be summarized as: xLi⁺ + xe⁻ + Fe³⁺PO₄ ↔ LiₓFe²⁺PO₄

The presence of chromium in the structure influences the voltage at which this reaction occurs. For example, in α-Fe₀.₇₅Cr₀.₂₅PO₄/C, the Fe³⁺/Fe²⁺ redox potentials are observed at approximately 3.54 V and 3.78 V vs. Li⁺/Li, which is notably high for iron-based phosphates. rsc.org This high potential is advantageous for achieving a higher energy density.

Table 1: Electrochemical Performance of α-Fe₀.₇₅Cr₀.₂₅PO₄/C Cathode

ParameterValueReference
Discharge Specific Capacity (at C/10)88 mAh g⁻¹ rsc.org
Fe³⁺/Fe²⁺ Redox Potential~3.54 V and 3.78 V vs. Li⁺/Li rsc.org
Capacity Retention (after 250 cycles at 1C)~98.5% rsc.org
Coulombic Efficiency99.8(3)% rsc.org

Role of Chromium in Modulating Ion Diffusion and Rate Capability

The rate at which a battery can be charged and discharged, known as its rate capability, is largely governed by the kinetics of ion and electron transport within the electrodes. The introduction of chromium into the iron phosphate lattice plays a significant role in modulating these transport properties.

Chromium doping can influence the electronic structure and conductivity of the material. Density functional theory (DFT) calculations on sodium chromium vanadium phosphate cathodes have shown that the partial introduction of chromium can lead to a narrow energy gap and a low sodium ion diffusion energy barrier, which in turn activates a multi-electron reaction. cityu.edu.hk This suggests that chromium can enhance the intrinsic electronic and ionic conductivity of the phosphate framework.

Furthermore, chromium doping can affect the material's crystal structure in ways that are beneficial for ion diffusion. In some cases, doping can increase the interlayer spacing or create a more open framework, providing wider channels for lithium or sodium ions to move through. aps.org This improved ionic mobility is critical for achieving high rate performance. For instance, in a study on Na₃Cr₀.₅V₁.₅(PO₄)₃, a low sodium ion diffusion energy barrier of 0.194 eV was calculated, which helps to explain its excellent rate performance. cityu.edu.hk

The morphology of the electrode material also plays a crucial role. Porous structures, such as the "rugby-ball" morphology observed in α-Fe₀.₇₅Cr₀.₂₅PO₄ particles, can facilitate better electrolyte penetration and provide shorter diffusion paths for ions, further enhancing the rate capability. rsc.org

Synergistic Effects of Co-doping on Electrochemical Performance

To further enhance the electrochemical properties of iron phosphate cathodes, researchers have explored co-doping with multiple elements. The synergistic effects arising from the combination of different dopants can lead to improvements that are not achievable with single-element doping.

For example, co-doping with magnesium and chromium in LiNiO₂ cathodes has been investigated. While magnesium is known to have a phase-stabilizing effect, chromium doping in this specific system was found to lead to poor performance due to the irreversible redox reaction of hexavalent chromium, which can block lithium pathways. jyu.fi This highlights that the choice of co-dopants and their interactions are critical.

In the context of sodium-ion batteries, a high-entropy Na₄VFe₀.₆Mn₀.₂Cr₀.₁(CoMgAl)₀.₁(PO₄)₃ NASICON material demonstrated excellent rate capability and cycling stability at high voltage. researchgate.net This was attributed to the intrinsic effect of the multi-metal composition, which improved both ionic and electronic conductivity. researchgate.net Similarly, the co-doping of Fe and Mn in Co₃S₄ nanosheets has shown that Fe ions contribute to higher specific capacity, while Mn ions enhance the rate capability, showcasing a synergistic effect. researchgate.net

Catalytic Mechanisms and Active Sites

The catalytic activity of materials containing low-valent chromium and iron is a subject of growing interest, particularly in the context of activating small, inert molecules. These materials hold potential for applications in various chemical transformations, including the reduction of carbon dioxide.

Low-Valent Chromium and Iron Catalysis in Small Molecule Activation

Low-valent transition metal complexes, characterized by the metal being in an unusually low oxidation state, are highly electron-rich and can act as powerful reagents. strath.ac.ukacs.org This high electron density enables them to activate strong chemical bonds in small molecules like carbon dioxide (CO₂), nitrogen (N₂), and hydrogen (H₂). acs.orgresearchgate.net The activation of these molecules is the first and often most challenging step in their conversion to more valuable products.

The catalytic activity of low-valent chromium is being increasingly explored. acs.org While traditionally used in higher oxidation states, low-valent chromium, often formed in situ, can promote the cleavage of unactivated chemical bonds. acs.org Similarly, low-valent iron complexes have been studied for their ability to mediate catalytic reactions and multielectron transformations. acs.org The reactivity of these metal centers is highly dependent on the surrounding ligand environment, which can be tailored to fine-tune their catalytic properties. researchgate.net

The conversion of carbon dioxide into fuels and chemical feedstocks is a key area of research aimed at mitigating climate change and developing a circular carbon economy. Electrocatalytic and photocatalytic reduction of CO₂ are promising approaches, and materials containing chromium and iron are being investigated as potential catalysts. nih.gov

Iron-based molecular catalysts have been studied for the reduction of CO₂, with the selectivity of the process being guided by the reaction mechanism and key intermediates such as iron hydrides or Fe-CO₂ adducts. nih.gov The coordination environment of the iron center and the presence of co-additives can direct the reaction towards specific products like carbon monoxide (CO), formic acid, or methane. nih.gov

Chromium-based molecular electrocatalysts have also shown promise for the selective reduction of CO₂ to CO. acs.org Initially, it was thought that early transition metals like chromium were not ideal for this reaction, but recent studies have demonstrated that with the right coordination environment, they can be both active and selective. acs.org For instance, a co-electrocatalytic system involving a molecular chromium complex and a redox mediator has been shown to be selective for the reduction of CO₂ to CO. digitellinc.com The mechanism is proposed to involve the coordination of the reduced mediator to the chromium center, which facilitates the cleavage of the C-OH bond in an intermediate species. digitellinc.com

Furthermore, chromium(III) amine-bis(phenolate) complexes have been evaluated as catalysts for the copolymerization of CO₂ and epoxides, demonstrating the versatility of chromium catalysts in CO₂ utilization. rsc.org

Cleavage of Inert Chemical Bonds (C-O, C-N, C-H)

Current research literature available through the performed searches does not provide direct evidence on the catalytic activity of the specific compound, Chromium(3+);iron(2+);phosphate, in the cleavage of inert C-O, C-N, and C-H bonds. However, related research on individual iron and chromium complexes provides insights into their potential capabilities.

Non-heme iron(II)-dependent dioxygenase enzymes are known to catalyze the cleavage of C-C and C-O bonds. nih.govwikipedia.org For instance, the enzyme hydroxyethylphosphonate dioxygenase (HEPD), which contains a mononuclear non-heme iron(II) center, facilitates the cleavage of a C(sp³)–C(sp³) bond in 2-hydroxyethylphosphonate. nih.govwikipedia.org The proposed mechanism involves the reaction of the Fe(II) center with O₂ to form a high-valent ferryl (FeIV=O) intermediate, which is a powerful oxidant capable of abstracting a hydrogen atom and subsequently leading to bond scission. nih.govnih.gov Similarly, certain iron complexes have been explored for their ability to functionalize C-H bonds. nih.gov

On the other hand, organometallic chromium complexes have demonstrated reactivity towards various chemical bonds. For example, an 11-electron chromium(I) complex has been shown to readily cleave the internal C-C bond of conjugated dialkynes. acs.org Other research has detailed the ability of the 17-electron organometallic radical [CpCr(CO)₃]• to break S-S, P-P, P-S, C-S, and C-N bonds. nih.gov While these examples highlight the bond-breaking potential of iron and chromium species, further investigation is required to determine if these properties translate to the mixed metal phosphate, this compound.

Role of Chromium and Iron in Water-Gas Shift Reactions

In the context of high-temperature water-gas shift (WGS) reactions, chromium-promoted iron oxide catalysts are widely utilized. The active phase of these catalysts is magnetite (Fe₃O₄), which is formed from the partial reduction of a hematite (B75146) (α-Fe₂O₃) precursor under reaction conditions. nih.govtue.nl Chromium plays a crucial role as both a textural and potentially a chemical promoter, significantly enhancing the catalyst's performance and stability. tudelft.nlresearchgate.net

Textural and Chemical Promoter Effects

The primary role of chromium in iron-based WGS catalysts is as a structural and textural promoter. tudelft.nlresearchgate.net Its incorporation into the iron oxide lattice enhances the thermal stability of the catalyst, preventing sintering (thermal agglomeration) of the active magnetite phase at the high temperatures (350-450 °C) typical of the WGS reaction. nih.govtudelft.nl This structural stabilization helps maintain a high surface area and prevents the over-reduction of magnetite to less active or inactive phases like wüstite (FeO) or metallic iron, which can catalyze undesirable side reactions. tudelft.nl

While some early theories suggested chromium could also act as a chemical promoter through a Cr⁶⁺/Cr³⁺ redox couple, more recent findings, including DFT calculations, indicate that chromium does not significantly affect CO or dissociative H₂O adsorption and does not act as a chemical promoter. researchgate.net Instead, its main function is to stabilize the catalyst's structure. Studies have shown that with increased chromium doping, the conversion of CO is enhanced, which is attributed to this structural stabilization mechanism. tue.nltudelft.nl

The following table summarizes the effects of various promoters on iron-based WGS catalysts.

PromoterPrimary RoleEffect on CO ConversionReference
Chromium (Cr) Structural/TexturalModerate to High nih.gov
Aluminum (Al) StructuralModerate to High nih.gov
Gallium (Ga) StructuralModerate to High nih.gov
Copper (Cu) ChemicalEnhances activity researchgate.net
Cerium (Ce) Electronic/StructuralEnhances thermal stability acs.orgrsc.org
Influence on Fe³⁺/Fe²⁺ Ratio in Active Phase

A key mechanistic insight into the role of chromium is its influence on the oxidation state of iron within the active magnetite phase. Mössbauer spectroscopy studies have revealed that during the activation of the catalyst, Cr³⁺ ions are incorporated into the octahedral sites of the magnetite lattice. nih.govtue.nltudelft.nl This incorporation limits the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govtue.nl

Consequently, the presence of chromium leads to an increased Fe³⁺/Fe²⁺ ratio in the octahedral sites of the magnetite structure compared to unpromoted iron oxide catalysts. nih.govtue.nltudelft.nl This partially oxidized magnetite phase is more stable under the demanding conditions of the high-temperature WGS reaction. nih.govtudelft.nl While this altered electronic state might be expected to change the catalytic activity, studies show that the high CO conversion is maintained, indicating the dominant effect is the structural stabilization imparted by the chromium doping. tue.nltudelft.nl

Photocatalytic Applications of Mixed Metal Phosphates

Mixed metal phosphates and oxides, particularly those involving iron and a secondary metal like chromium, have shown promise in photocatalysis for environmental remediation. These materials can act as semiconductors that, upon irradiation with light of sufficient energy, generate electron-hole pairs capable of driving redox reactions to degrade pollutants. nih.govresearchgate.net

Research on Cr-doped α-Fe₂O₃ (hematite) nanoparticles provides significant insights into the potential photocatalytic activity of a chromium-iron-based system. Doping iron oxide with chromium has been shown to enhance its photocatalytic efficiency for the degradation of organic pollutants, such as azo dyes, under sunlight. nih.gov The introduction of Cr³⁺ into the Fe₂O₃ lattice narrows the material's band gap, allowing it to absorb a broader range of the solar spectrum. nih.gov This doping creates additional energy levels through the hybridization of Cr 3d and Fe 3d orbitals, which facilitates the electronic transition and improves the separation of photogenerated electrons and holes, thereby increasing photocatalytic activity. nih.gov

In one study, Cr-doped α-Fe₂O₃ nanoparticles demonstrated significantly higher degradation efficiency (94% in 20 minutes) for an azo dye compared to pure α-Fe₂O₃. nih.gov The same catalyst also showed enhanced production of hydrogen (H₂) from water splitting under sunlight. nih.gov

The table below shows the photocatalytic performance of pure and Cr-doped iron oxide.

PhotocatalystPollutantDegradation EfficiencyH₂ Production (μmol h⁻¹ g⁻¹)Reference
α-Fe₂O₃ Azo Dye-22 nih.gov
Cr₀.₈Fe₁.₂O₃ Azo Dye94%132 nih.gov

Metal-organic frameworks (MOFs) containing Fe(III) or Cr(III) have also been explored as dual-function materials that can both adsorb and photocatalytically reduce toxic heavy metals like hexavalent chromium (Cr(VI)). nih.gov

Adsorption Mechanisms of Heavy Metal Species

The adsorption properties of iron-based materials are critical for their application in environmental remediation, particularly for the removal of heavy metal contaminants from aqueous solutions.

Selective Adsorption of Chromium(III) by Iron Phosphate

Iron phosphate (FePO₄) has been identified as a novel and effective sorbent for the selective removal of trivalent chromium (Cr(III)) from water. researchgate.net This selectivity is a key advantage, as chromium exists in different oxidation states with vastly different toxicities, with Cr(VI) being much more toxic and mobile than Cr(III).

Studies have shown that at a pH of 5.9, iron phosphate can retain approximately 100% of Cr(III) from a solution, while the adsorption of Cr(VI) under the same conditions is negligible (less than 2%). researchgate.net This gives iron phosphate a high selectivity ratio of about 62:1 for Cr(III) over Cr(VI). researchgate.net The adsorption mechanism is dependent on the pH of the solution and the surface charge of the iron phosphate. The point of zero charge for synthesized iron phosphate is around pH 4.4. Below this pH, the surface is positively charged, and above it, the surface is negatively charged. researchgate.net The optimal adsorption of the cationic Cr(III) species occurs at a pH where the surface is sufficiently deprotonated to facilitate binding.

The adsorption of Cr(III) onto iron phosphate fits the Langmuir isotherm model, which describes monolayer adsorption onto a surface with a finite number of identical sites. researchgate.net

The table below summarizes the adsorption characteristics of Cr(III) on iron phosphate.

AdsorbentTarget IonOptimal pHMaximum Adsorption Capacity (mg g⁻¹)Adsorption Isotherm ModelReference
Iron Phosphate (FePO₄) Cr(III)5.98.12Langmuir researchgate.net

The high selectivity and significant adsorption capacity make iron phosphate a promising material for applications in chromium speciation analysis and the targeted removal of Cr(III) from wastewater. researchgate.net

Influence of Solution Chemistry (pH, competing ions) on Adsorption

The efficacy of this compound in adsorbing target species is profoundly influenced by the chemistry of the aqueous solution, primarily the pH and the presence of competing ions. These factors dictate the surface charge of the adsorbent, the chemical form (speciation) of the adsorbate, and the competitive interactions at the adsorbent-solution interface.

Influence of pH Solution pH is a master variable controlling the adsorption process. It alters both the surface charge of the this compound and the speciation of the metal ions being adsorbed. The surface of phosphate-based materials is typically populated by hydroxyl groups, which can undergo protonation or deprotonation depending on the pH. For instance, studies on iron phosphate show its surface is positively charged at a low pH and negatively charged at a pH above its isoelectric point (pI) of approximately 4.5. researchgate.net

The speciation of Cr(III) in an aqueous solution is also highly pH-dependent. At a pH lower than 4.0, Cr(III) predominantly exists as the hydrated cation [Cr(H₂O)₆]³⁺. researchgate.net As the pH increases into the 4.0-7.0 range, hydrolyzed species such as [Cr(OH)]²⁺ and [Cr(OH)₂]⁺ become dominant. researchgate.net At a pH between 7 and 10, the formation of the insoluble precipitate chromium(III) hydroxide (B78521), Cr(OH)₃, occurs. researchgate.net

Research on analogous iron phosphate systems demonstrates that the adsorption of Cr(III) is significantly affected by these changes. At very low pH values, the high concentration of protons (H⁺) in the solution leads to competition with cationic chromium species for the active adsorption sites on the material, which can decrease the adsorption efficiency. researchgate.net Conversely, as the pH increases, the surface of the adsorbent may become more negatively charged, enhancing the electrostatic attraction for positively charged chromium species. researchgate.net Experimental findings on iron phosphate show a dramatic increase in Cr(III) removal as the pH rises from 2, with optimal adsorption of nearly 100% achieved at a pH of 5.9. researchgate.netresearchgate.netrsc.org A decline in removal efficiency is noted at a much higher pH (e.g., above 9.4), which is attributed to the formation of soluble anionic chromium complexes. researchgate.net

Interactive Data Table: Effect of pH on Cr(III) Adsorption by Iron Phosphate

pH ValueDominant Cr(III) SpeciesAdsorbent Surface Charge (relative to pI ≈ 4.5)Observed Cr(III) Adsorption EfficiencyReference
< 4.0[Cr(H₂O)₆]³⁺PositiveLow (due to H⁺ competition) researchgate.netresearchgate.net
4.0 - 6.0[Cr(OH)]²⁺, [Cr(OH)₂]⁺Transitioning to NegativeHigh and Increasing (Optimal at ~5.9) researchgate.netresearchgate.net
7.0 - 10.0Cr(OH)₃ (precipitate)NegativeHigh (removal by both adsorption and precipitation) researchgate.net

Influence of Competing Ions The presence of other ions in wastewater can interfere with the adsorption of the target pollutant by competing for the same binding sites on the adsorbent surface. The performance of this compound in complex multi-ion solutions is therefore a critical aspect of its application.

Studies on iron phosphate have shown a remarkable selectivity for Cr(III) over Cr(VI), with adsorption of Cr(VI) being negligible under the same conditions where Cr(III) adsorption is maximized. researchgate.netrsc.org This suggests that the active sites on the material have a strong affinity for the specific chemical properties of Cr(III) species. Furthermore, research indicates high removal efficiency for Cr(III) even in the presence of other potentially interfering metal ions. researchgate.net

However, high concentrations of certain ions can inhibit adsorption. For example, anions such as phosphate, if present in high concentrations in the solution, can compete with other target anions for the adsorption sites on the material's surface. nih.gov The impact of competition is dependent on the relative concentrations and affinities of the competing ions for the adsorbent. For cations, ions with similar charge and hydrated ionic radii may also compete for the same binding sites. nih.gov

Interactive Data Table: Research Findings on Adsorption Selectivity

Adsorbent SystemTarget IonCompeting IonFindingReference
Iron PhosphateCr(III)Cr(VI)High selectivity for Cr(III); adsorption of Cr(VI) was negligible (<2%) at optimal pH for Cr(III). researchgate.netrsc.org
Iron PhosphateCr(III)Various interfering metal ionsMaintained high removal efficiency (93.3%) for Cr(III). researchgate.net
Fe(III)/Cr(III) HydroxidesCr(VI)Phosphate (PO₄³⁻)High pre-existing concentrations of phosphate significantly inhibited Cr(VI) sorption. nih.gov

Surface Complexation and Mineral Formation in Adsorption Processes

The mechanisms governing the uptake of pollutants by this compound extend beyond simple physical adsorption, involving complex chemical interactions at the surface. These processes include the formation of surface complexes and, under certain conditions, the nucleation and growth of new mineral phases.

Surface Complexation The primary mechanism for the strong binding of metal ions like Cr(III) onto phosphate-based materials is surface complexation. This chemical process involves the formation of coordinate bonds between the metal ion (acting as a Lewis acid) and the functional groups on the adsorbent surface (acting as Lewis bases), such as the phosphate and hydroxyl moieties.

Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR), on related iron phosphate systems before and after Cr(III) adsorption provide evidence for this mechanism. researchgate.netrsc.org Changes in the vibrational frequencies of the P-O and O-H bonds after contact with chromium solutions indicate their direct involvement in the binding process, confirming the formation of inner-sphere surface complexes. This type of chemisorption results in a more stable and robust sequestration of the adsorbate compared to electrostatic attraction alone. researchgate.net The adsorption process can therefore be described as a combination of electrostatic interactions and, more significantly, surface complexation. researchgate.net

Mineral Formation In addition to direct complexation on the existing surface, the adsorption process can induce the formation of new solid phases through precipitation or co-precipitation. The presence of iron(II) in the this compound structure is particularly relevant in this context.

Under suitable pH and redox conditions, dissolved iron(II) and phosphate can precipitate to form distinct mineral phases. One such mineral is vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O), a crystalline iron(II) phosphate. researchgate.net The formation of vivianite scale has been observed in various environments where both soluble iron(II) and phosphate are present, indicating that such precipitation is a viable pathway for iron sequestration. researchgate.net It is plausible that surface-mediated reactions on the this compound adsorbent could serve as nucleation sites for such mineral growth, effectively incorporating pollutants into a new, stable solid matrix.

Furthermore, co-precipitation is another significant mechanism. The reduction of Cr(VI) by Fe(II) is a well-documented process that results in the formation of Cr(III). mdpi.com This newly formed Cr(III) can then co-precipitate with Fe(III) (formed from the oxidation of Fe(II)) as mixed chromium-iron hydroxides or phosphates. nih.govmdpi.com Studies have shown that high concentrations of Cr(VI) can interact with Cr(III) hydroxide at low pH and reprecipitate as an amorphous compound of mixed Cr(VI) and Cr(III) valencies at a near-neutral pH. nih.gov These precipitation and co-precipitation processes represent a powerful pathway for the removal of contaminants from solution.

Interactive Data Table: Potential Surface Reactions and Mineral Formation

ProcessReactantsPotential ProductsDescriptionReference
Surface ComplexationSurface ≡P-OH, ≡Fe-OH + Cr³⁺≡P-O-Cr, ≡Fe-O-Cr complexesFormation of strong chemical bonds between surface functional groups and chromium ions. researchgate.netrsc.orgresearchgate.net
Mineral PrecipitationFe²⁺ + PO₄³⁻Vivianite (Fe₃(PO₄)₂·8H₂O)Formation of a new, stable iron(II) phosphate mineral phase on the adsorbent surface. researchgate.net
Reductive Co-precipitationFe²⁺ + Cr(VI)(Crₓ,Fe₁₋ₓ)(OH)₃Fe(II) reduces toxic Cr(VI) to Cr(III), which then co-precipitates with the resulting Fe(III) as a mixed hydroxide. nih.govmdpi.com

Environmental Geochemistry and Mineralogical Formation of Chromium 3+ ;iron 2+ ;phosphate

Natural Occurrence and Formation Pathways of Iron and Chromium Phosphates

The formation of minerals containing iron and chromium phosphates in nature is a result of specific geological and biogeochemical pathways. These pathways begin with the liberation of the constituent elements from primary rock sources and culminate in the precipitation of secondary minerals under favorable environmental conditions.

The initial step in the formation of secondary minerals is the weathering of primary rocks, which releases essential elements into the environment. accessscience.com Weathering encompasses physical, chemical, and biological processes that break down rocks and minerals at or near the Earth's surface. accessscience.comberkeley.edu

Physical Weathering: Mechanical forces, such as freeze-thaw cycles, thermal expansion, and abrasion, break rocks into smaller fragments, increasing the surface area available for chemical reactions. berkeley.edu

Chemical Weathering: This involves the alteration of a rock's chemical composition. berkeley.edu Key reactions include:

Hydrolysis: Water reacts with minerals, breaking them down. For instance, the hydrolysis of feldspar (B12085585) can produce clay minerals and release soluble ions.

Oxidation: The loss of electrons, often affecting minerals containing iron, can lead to their breakdown.

Dissolution: The dissolution of minerals in acidic water, such as carbonic acid formed from CO2 in the atmosphere and water, is a significant process. accessscience.com

Phosphorus is primarily released from the weathering of apatite-group minerals (Ca₅(PO₄)₃(F,Cl,OH)), which are the main sources of phosphorus in igneous and metamorphic rocks. fiveable.mejcu.edu.au The dissolution of apatite makes phosphorus available for biological uptake and incorporation into secondary minerals. fiveable.me Similarly, chromium is released from the weathering of chromium-bearing minerals found in ultramafic and mafic rocks. The mobility and fate of the released chromium are highly dependent on its oxidation state.

Products of chemical weathering include not only clays (B1170129) and silts but also soluble compounds like phosphates and potassium. accessscience.com In agricultural and populated areas, phosphorus can also be introduced into the environment from anthropogenic sources like fertilizers and septic systems, where it can react with soil or bedrock to form secondary P-bearing minerals. frontiersin.org

Vivianite (B12648973), a hydrated iron(II) phosphate (B84403) mineral with the chemical formula Fe₃(PO₄)₂·8H₂O, is a significant sink for phosphorus in anoxic, iron-rich environments. goldschmidt.infogeologyin.com Its formation is a key process in the geochemical cycling of both iron and phosphorus.

Vivianite typically forms in reducing environments where sulfate (B86663) concentrations are low, such as in freshwater lake sediments and the non-sulfidic zones of marine sediments. stir.ac.ukcopernicus.org It can precipitate in sediments rich in organic matter, where microbial activity drives the reduction of iron(III) to iron(II). geologyin.com The formation often occurs post-depositionally, at the interface between different sediment layers. For example, where phosphate diffusing downwards from organic-rich marine sediments meets upward-diffusing dissolved iron from underlying lake sediments, vivianite can precipitate. copernicus.orgresearchgate.net

Recent research has shown that the formation of vivianite can occur through a surface-controlled dissolution-precipitation process. goldschmidt.info Iron(III) oxyhydroxides like ferrihydrite, with phosphate adsorbed onto their surfaces, can act as precursors. goldschmidt.infostir.ac.uk Under reducing conditions, the ferrihydrite dissolves, releasing both Fe(II) and phosphate, which then precipitate as vivianite. goldschmidt.info This process can happen within weeks when local iron-to-phosphorus ratios are favorable. stir.ac.ukresearchgate.net While vivianite may only constitute a small fraction of the total iron in sediments (up to 15%), it can sequester a significant portion of the total phosphorus (up to 72%), highlighting its crucial role in phosphorus burial. stir.ac.ukresearchgate.net

In many natural settings, the iron in vivianite can be substituted by other divalent cations like manganese (Mn²⁺) and magnesium (Mg²⁺), forming vivianite-type minerals. researchgate.net The presence of these substituted vivianites can provide insights into the paleo-environmental conditions at the time of their formation. geologyin.com

Interfacial Reactions and Mineral-Water Interactions

The interactions occurring at the interface between minerals and water are critical in controlling the mobility and bioavailability of elements like chromium and phosphorus. These reactions include the adsorption and desorption of ions onto mineral surfaces and the influence of dissolved species on the formation of new mineral phases.

The surfaces of minerals, particularly metal oxides and hydroxides, possess reactive sites that can bind with dissolved ions. researchgate.net Phosphate adsorption is a key process that controls its concentration in natural waters.

Mechanisms: Phosphate adsorption onto minerals like iron oxides occurs primarily through chemisorption, involving the formation of inner-sphere complexes via ligand exchange with surface hydroxyl groups. researchgate.netresearchgate.net The process is strongly dependent on pH. At pH values below the mineral's point of zero charge, the surface is positively charged, favoring the electrostatic attraction of negatively charged phosphate anions. researchgate.net

Influencing Factors: The extent of phosphate adsorption is influenced by several factors, including pH, the concentration of other ions like calcium (which can enhance adsorption), and the presence of natural organic matter (which can compete for adsorption sites and decrease phosphate uptake). researchgate.net

Chromium Adsorption: Research has shown that iron phosphate itself can act as an effective sorbent for chromium(III). At a pH of around 5.9, iron phosphate can retain nearly 100% of Cr(III) from a solution while adsorbing negligible amounts of chromium(VI). researchgate.net This high selectivity is due to the chemical affinity between the trivalent chromium ion and the phosphate surface. researchgate.net The adsorption follows a Langmuir model, indicating a monolayer coverage of Cr(III) on the iron phosphate surface. researchgate.net

The concentration of dissolved phosphate can significantly influence the pathway of iron(II) secondary mineral formation, particularly during the microbial reduction of iron(III) oxides. mdpi.com

Studies on the bioreduction of various Fe(III) oxides have revealed a critical phosphate threshold that dictates the mineralogical outcome. mdpi.com

Low Phosphate Conditions: Below a certain critical phosphate concentration, the microbial reduction of Fe(III) oxides leads to the formation of minerals such as magnetite (Fe₃O₄) and chukanovite (Fe₂(OH)₂CO₃). mdpi.com

Furthermore, the presence of adsorbed phosphate on the surface of precursor minerals like ferrihydrite can favor the formation of vivianite over other iron minerals like siderite (FeCO₃) in environments where both phosphate and carbonate are present. goldschmidt.info

Influence of Phosphate Concentration on Fe(II) Secondary Mineral Formation During Lepidocrocite Bioreduction (Data adapted from mdpi.com)
Phosphate Concentration (µM)Primary Fe(II) Secondary Minerals FormedEffect on Fe(II) Production Rate
0 - 25Magnetite, ChukanoviteFast
50Magnetite, ChukanoviteSlight initial lag, then fast
100Green RustSlower
1000 (1 mM)Green RustSignificant increase compared to 100 µM
10000 (10 mM)Green RustBiphasic production profile

Geochemical Cycling of Chromium and Phosphorus in Aquatic and Terrestrial Systems

The geochemical cycles of chromium and phosphorus describe their movement and transformation through different reservoirs in the Earth system, including the lithosphere, hydrosphere, and biosphere.

The phosphorus cycle is predominantly a sedimentary cycle, with no significant gaseous component. hawaii.eduyoutube.com

Terrestrial Cycling: Phosphorus is released from rock weathering and is taken up by plants and microorganisms. youtube.com It is then transferred through the food web. Decomposition of organic matter returns phosphorus to the soil. youtube.com

Aquatic Cycling: Phosphorus is transported to rivers and oceans via runoff and erosion. youtube.com In aquatic systems, it is a key limiting nutrient for primary productivity. hawaii.eduodu.edu Algae and phytoplankton assimilate dissolved phosphate, which is then transferred through aquatic food webs. odu.edu A significant portion of phosphorus is ultimately removed from the water column and buried in sediments, often through processes involving iron minerals, leading to the formation of authigenic minerals like vivianite or carbonate fluorapatite. hawaii.edu This burial in marine sediments is a long-term sink for phosphorus. mdpi.com

The geochemical cycle of chromium is more complex due to its multiple oxidation states, primarily Cr(III) and Cr(VI), which have vastly different toxicities and mobilities.

Chromium(III): The Cr³⁺ ion is the more stable and less mobile form. It tends to be particle-reactive, meaning it adsorbs strongly onto the surfaces of clays and iron oxides, or precipitates as insoluble hydroxides (Cr(OH)₃) or phosphates (CrPO₄). wikipedia.orgchemguide.co.uk In solution, it typically exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is acidic. chemguide.co.uklibretexts.org

Chromium(VI): This form, usually found as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions, is highly soluble, mobile, and toxic.

Redox Transformations: The interconversion between Cr(III) and Cr(VI) is a critical component of its cycle. Oxidation of Cr(III) to Cr(VI) can occur in the presence of strong oxidizing agents like manganese oxides. Conversely, the reduction of Cr(VI) to Cr(III) is facilitated by reducing agents such as dissolved Fe(II) and organic matter, leading to its immobilization. mdpi.com

The cycles of chromium and phosphorus intersect in environments where both elements are present. The formation of chromium(III) iron(II) phosphate minerals or surface complexes represents a pathway for the immobilization and sequestration of both chromium and phosphorus in soils and sediments, linking their geochemical fates.

Advanced Concepts and Future Research Directions in Chromium 3+ ;iron 2+ ;phosphate Chemistry

Design Principles for Tailoring Structure-Property Relationships

The ability to rationally design materials with predictable properties is a cornerstone of modern materials science. For Chromium(3+);iron(2+);phosphate (B84403), this involves a deep understanding of how the atomic-level structure dictates the macroscopic functionalities.

A significant frontier in the design of chromium-iron phosphate materials is the creation of hybrid organic-inorganic frameworks. This approach involves the incorporation of organic ligands to connect the inorganic chromium-iron phosphate building units, leading to materials with tunable porosity, dimensionality, and functionality. ias.ac.in The rational design of these hybrid frameworks is guided by several key principles. rsc.org

The choice of the organic linker is paramount. Its length, rigidity, and the nature of its coordinating groups will determine the topology and pore dimensions of the resulting framework. For instance, long, linear linkers like 4,4'-bipyridine (B149096) can pillar inorganic layers to create three-dimensional structures with accessible channels. nih.gov In contrast, more flexible linkers can lead to interpenetrated or more complex, dense structures.

The reaction conditions, particularly the solvent system, temperature, and pH, play a crucial role in directing the self-assembly process. Hydrothermal or solvothermal synthesis methods are commonly employed to facilitate the crystallization of these frameworks. The presence of structure-directing agents or templates, such as organic amines, can also guide the formation of specific architectures by influencing the local coordination environment and promoting charge balance within the structure. ias.ac.in

Extensive research on related iron phosphate-oxalate systems has demonstrated that the inorganic component can form chains or layers, which are then linked by the organic oxalate (B1200264) moieties. ias.ac.in This principle can be extended to chromium-iron phosphate systems, where the introduction of organic linkers can bridge chromium-iron phosphate clusters or chains, leading to novel framework topologies with potentially enhanced catalytic or sorption properties.

The electronic and redox properties of Chromium(3+);iron(2+);phosphate are central to its potential applications in catalysis, energy storage, and sensing. Engineering these properties requires precise control over the material's composition and structure at the atomic level.

The electronic properties can also be tuned by controlling the local coordination environment and the oxidation states of the chromium and iron ions. The introduction of defects, such as vacancies or dopants, can create new energy levels within the band gap, thereby altering the material's conductivity and optical properties.

Furthermore, the formation of hybrid materials with components like graphene quantum dots offers another avenue for tuning electronic properties. mdpi.com The strong π-conjugation and tunable fluorescence of graphene quantum dots can be combined with the redox activity of the chromium-iron phosphate to create novel systems for applications such as fluorescent sensing of metal ions. mdpi.com The interaction between the components can lead to phenomena like photo-induced electron transfer, which can be harnessed for specific functionalities. mdpi.com

Research FindingImplication for this compound
Synergistic effects in iron-manganese modified biochars enhance redox potential. mdpi.comDoping with other transition metals could create more efficient redox catalysts.
Hybrid materials with graphene quantum dots exhibit tunable fluorescence and electron transfer. mdpi.comDevelopment of novel optical sensors and photocatalysts is possible.
Control over local coordination environment influences electronic structure.Precise synthesis control can tailor the material for specific electronic applications.

Integration of Theoretical and Experimental Methodologies

The synergy between theoretical modeling and advanced experimental techniques is accelerating the discovery and understanding of complex materials like this compound.

Computational methods are becoming indispensable for predicting the structures and properties of new materials, thereby guiding experimental efforts. For chromium-iron phosphate systems, techniques such as Density Functional Theory (DFT) can be used to model the electronic structure, magnetic properties, and surface reactivity.

Predictive modeling can also be used to screen potential organic linkers for the synthesis of hybrid frameworks, predicting the most stable resulting structures and their corresponding properties. researchgate.netscilit.com Machine learning approaches are also emerging as powerful tools for materials discovery. By training models on existing experimental data, it is possible to predict the properties of new compositions or to optimize synthesis conditions for desired outcomes. nih.gov For instance, a machine learning model could be developed to predict the adsorption capacity of different chromium-iron phosphate-based materials for various pollutants. nih.gov

Link prediction algorithms, which infer missing or future relationships between entities in a knowledge graph, can also be used to generate new hypotheses for materials discovery. arxiv.org By analyzing the existing scientific literature, these models can identify unexplored connections between materials, properties, and applications, suggesting novel research directions for chromium-iron phosphate. arxiv.org

To fully understand the behavior of this compound in real-world applications, it is crucial to study the material under operating conditions. In-situ and operando characterization techniques allow for the real-time observation of structural, chemical, and electronic changes as they occur during a chemical reaction or physical process. researchgate.netresearchgate.net

For example, when considering this compound as a catalyst, in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can reveal changes in the crystal structure and the oxidation states of the chromium and iron ions during the catalytic cycle. iapchem.org These techniques provide invaluable insights into the reaction mechanism and help to identify the true active sites. researchgate.net

In the context of energy storage, in-situ and operando techniques are essential for understanding the processes of ion insertion/extraction and the formation of the solid-electrolyte interphase (SEI). nih.govtudelft.nl Techniques such as in-situ transmission electron microscopy (TEM) and electrochemical mass spectrometry can provide detailed information about morphological changes and gas evolution during battery cycling. iapchem.orgnih.gov

TechniqueInformation GainedRelevance to this compound
In-situ X-ray Diffraction (XRD)Real-time changes in crystal structure. iapchem.orgUnderstanding structural stability during catalytic reactions or electrochemical cycling.
In-situ X-ray Absorption Spectroscopy (XAS)Evolution of local atomic structure and oxidation states. researchgate.netIdentifying the active redox centers and their role in the reaction mechanism.
In-situ Transmission Electron Microscopy (TEM)Morphological and microstructural changes. nih.govVisualizing particle degradation, phase transformations, and SEI formation.
Operando Raman/IR SpectroscopyVibrational modes of surface species and the framework. iapchem.orgIdentifying reaction intermediates and understanding host-guest interactions.

Exploration of Novel Redox States and Coordination Geometries

Pushing the boundaries of the known chemistry of this compound involves the exploration of unconventional redox states and coordination environments for the constituent metal ions. While Cr(III) and Fe(II) are common, stabilizing other oxidation states could unlock new reactivity and properties.

For iron, the accessibility of the Fe(III) and even higher oxidation states is well-established in various chemical systems and is often key to catalytic cycles. In the context of a phosphate framework, stabilizing these higher oxidation states could lead to materials with enhanced oxidative capabilities. Conversely, accessing the Fe(I) state, though less common, can lead to interesting back-bonding interactions with unsaturated ligands. acs.org

The coordination number and geometry of the metal ions also profoundly influence their reactivity. acs.org While octahedral and tetrahedral geometries are common in phosphate frameworks, forcing the metal ions into lower coordination numbers, such as three-coordinate trigonal planar, can expose highly reactive sites. acs.org This can be achieved through the use of bulky ligands in hybrid frameworks or through the creation of specific surface defects.

The exploration of novel redox states is not limited to the metal ions. The phosphate anion itself can participate in redox processes under certain conditions, although this is less common. Furthermore, the incorporation of redox-active organic linkers in hybrid frameworks would introduce another level of control over the material's electrochemical behavior.

The vast possibilities offered by the lanthanide series, with their unique 4f electronic configurations, also provide inspiration for tuning the properties of mixed-metal phosphates. wikipedia.org While not directly applicable to chromium and iron, the principles of how subtle changes in ionic radii and electronic structure across the lanthanide series affect material properties can inform the design of multi-metallic phosphate systems. wikipedia.org

Interdisciplinary Research in Geochemistry, Materials Science, and Catalysis

The study of systems containing chromium, iron, and phosphate ions spans the diverse fields of geochemistry, materials science, and catalysis. While the specific compound this compound is not extensively documented as a singular entity, the interactions between these components form the basis of significant interdisciplinary research. This research explores naturally occurring minerals, advanced synthetic materials, and critical catalytic processes.

Geochemistry

In geochemistry, the interplay between iron and phosphate is primarily observed in phosphate minerals found in granitic pegmatites. Minerals such as sarcopside and graftonite are natural examples of iron(II) phosphates. mindat.orgwikipedia.org

Sarcopside ((Fe²⁺, Mn²⁺, Mg)₃(PO₄)₂) : This mineral is often formed through the exsolution from triphylite in complex zoned granite pegmatites. nationalgemlab.in Its name alludes to the flesh-red color seen on fresh fracture surfaces. mindat.org The structure of sarcopside is related to olivine (B12688019) and is characterized by cation-occupied octahedral edge-sharing trimers. geoscienceworld.org

Graftonite ((Fe²⁺, Mn, Ca)₃(PO₄)₂) : Often found in association with sarcopside and triphylite, graftonite is another primary phosphate mineral in pegmatites. wikipedia.orgnationalgemlab.inmindat.org Its chemical composition can vary, with versions like graftonite-(Ca) and graftonite-(Mn) being identified based on the dominant cation. mindat.org

The geochemical relationship between chromium and iron is most prominent in aqueous systems, where the redox cycling of these elements is critical. Fe(II) is a potent reducing agent for hexavalent chromium (Cr(VI)), a toxic and mobile pollutant, converting it to the less soluble and less toxic Cr(III). mdpi.com While this interaction is fundamental to the natural attenuation of chromium contamination, the presence of phosphate can influence the process by forming stable iron phosphate phases, which can mediate electron transfer and surface reactions. rsc.org Research has shown that iron phosphate can act as a selective sorbent for Cr(III), highlighting its role in controlling the fate and transport of chromium in the environment. researchgate.net

Table 1: Properties of Related Iron Phosphate Minerals

Property Sarcopside Graftonite
Chemical Formula (Fe²⁺, Mn²⁺, Mg)₃(PO₄)₂ nationalgemlab.in (Fe²⁺, Mn, Ca)₃(PO₄)₂ wikipedia.org
Crystal System Monoclinic mindat.org Monoclinic wikipedia.org
Color Gray-pink, red-brown, green, blue mindat.org Reddish-brown, pink geologypage.com
Lustre Resinous, Waxy, Greasy mindat.org Sub-Vitreous, Resinous, Greasy mindat.org
Mohs Hardness 4 mindat.org 5 wikipedia.org
Specific Gravity 3.64 - 3.73 mindat.org 3.67 - 3.79 mindat.org
Cleavage Good on {100} and {001} nationalgemlab.in Good on {010} mindat.org
Geological Setting Complex granite pegmatites nationalgemlab.in Complex granite pegmatites mindat.org

Materials Science

In materials science, the combination of chromium, iron, and phosphate is leveraged to create materials with enhanced properties, particularly for protection and energy storage.

Anti-Corrosion Coatings : Chromium(III) phosphate is a key component in corrosion-resistant paints and coatings. wikipedia.org When applied to metal substrates like zinc and aluminum alloys, the aqueous acidic chromium(III) phosphate solution forms a stable, protective film. wikipedia.org Similarly, treating iron-based soft magnetic composites (SMCs) with phosphoric acid creates an iron phosphate insulating layer on the particles. researchgate.net This layer improves temperature and corrosion resistance, which is crucial for the performance of magnetic cores in electronic devices. researchgate.net

Energy Storage : While not a direct chromium-iron phosphate, the field of lithium-ion batteries is dominated by cathode materials like lithium iron phosphate (LiFePO₄). The extensive research into improving these materials and recycling them highlights the importance of understanding complex metal phosphate systems. acs.orgidw-online.de The principles governing the stability and electrochemical performance of LiFePO₄ provide a framework for exploring how doping with other elements, such as chromium, could modify its properties.

Magnetic Materials : The addition of chromium to iron-phosphorus alloys can influence their properties. Studies on the Fe-Cr-P system show that chromium can affect phosphorus segregation at grain boundaries, which in turn impacts the material's mechanical strength and fracture behavior. researchgate.net In iron-based soft magnetic composites, an amorphous iron phosphate coating is intentionally created to insulate carbonyl iron particles, enhancing resistivity and performance at high temperatures. researchgate.net

Catalysis

The catalytic activity of chromium and iron phosphates, both individually and in combination, is a significant area of interdisciplinary research.

Hydrocarbon Processing : Amorphous chromium(III) phosphate, often combined with aluminum phosphate, serves as a robust catalyst for the alkylation of aromatic hydrocarbons using alcohols. wikipedia.orgjustia.com For example, it is used in the methylation of toluene (B28343) with methanol (B129727). The catalyst also facilitates the dehydration of alcohols to form ethers, such as converting methanol to dimethyl ether. justia.com

Sorption and Separation : Iron phosphate has been developed as a novel sorbent material for the selective adsorption of chromium(III) from aqueous solutions. researchgate.net At an optimal pH, iron phosphate surfaces can retain nearly 100% of Cr(III) while leaving Cr(VI) in solution. This high selectivity makes it a promising material for chromium speciation analysis and for targeted removal in environmental applications. researchgate.net

Table 2: Overview of Interdisciplinary Applications

Field Application Key Compounds/Systems Research Focus
Geochemistry Mineralogy of Pegmatites Sarcopside, Graftonite mindat.orgwikipedia.org Understanding the formation and properties of natural iron phosphate minerals.
Contaminant Remediation Fe(II) and Cr(VI) in water mdpi.com Studying the redox reactions that reduce toxic Cr(VI) to Cr(III).
Materials Science Anti-Corrosion CrPO₄ coatings, Iron Phosphate layers wikipedia.orgresearchgate.net Creating protective surface layers on metals to prevent corrosion.
Magnetic Composites Fe-P and Fe-Cr-P systems researchgate.netresearchgate.net Developing insulating coatings for soft magnetic particles to improve performance.
Energy Storage Lithium Iron Phosphate (LiFePO₄) idw-online.de Enhancing battery materials and developing recycling streams for complex phosphates.
Catalysis Hydrocarbon Alkylation CrPO₄ / AlPO₄ justia.com Catalyzing the formation of alkylated aromatics and ethers.
Water-Gas Shift Reaction Cr-promoted Iron catalysts tudelft.nl Improving the stability and activity of catalysts for industrial hydrogen production.
Selective Adsorption Iron Phosphate (FePO₄) researchgate.net Developing materials for the selective separation and removal of Cr(III).

Q & A

Basic Research Questions

Q. How can researchers determine the correct stoichiometric formula for chromium(III); iron(II); phosphate compounds, considering oxidation states and polyatomic ion charges?

  • Methodological Answer: Use the crossover method for ionic charges: Cr³⁺, Fe²⁺, and PO₄³⁻. Balance charges by finding the least common multiple (LCM) of the cation and anion charges. For example, combining 2 Cr³⁺ (total +6) with 3 PO₄³⁻ (total -9) requires Fe²⁺ to balance residual charge. Validate via X-ray diffraction (XRD) to confirm crystal structure .

Q. What are standard synthesis protocols for chromium-iron phosphate complexes, and how can purity be ensured?

  • Methodological Answer: Co-precipitation is common: dissolve chromium(III) nitrate, iron(II) sulfate, and sodium phosphate in deoxygenated water (to prevent Fe²⁺ oxidation). Adjust pH to 4–6 using NH₄OH, then characterize purity via ICP-MS for elemental ratios and FTIR for phosphate bonding .

Q. Which spectroscopic techniques are most effective for characterizing chromium-iron phosphate materials?

  • Methodological Answer:

  • XRD: Identifies crystallinity and phase composition.
  • Mössbauer Spectroscopy: Probes Fe²⁺ oxidation state and local coordination.
  • XPS: Confirms Cr³⁺/Fe²⁺ surface oxidation states and phosphate ligand binding .

Advanced Research Questions

Q. How can isotopic tracing (e.g., strontium or oxygen isotopes) elucidate environmental mobility of chromium-iron phosphate in contaminated soils?

  • Methodological Answer: Use Sr isotope ratios (⁸⁷Sr/⁸⁶Sr) to distinguish natural vs. anthropogenic phosphate sources. Combine with sequential extraction to quantify bioavailability. For example, isotopic analysis of porewater and solid phases can track phosphate-metal co-migration .

Q. What experimental strategies resolve contradictions in phosphate-metal complex stability under varying redox conditions?

  • Methodological Answer: Conduct controlled redox experiments using Eh-pH diagrams. For example, under anoxic conditions (Eh < 0 mV), Fe²⁺ stabilizes chromium-phosphate complexes, while aerobic conditions promote Cr³⁺ hydrolysis. Use synchrotron-based XAFS to monitor real-time structural changes .

Q. How do computational models (DFT, MD) improve understanding of chromium-iron phosphate interfacial reactions in aqueous systems?

  • Methodological Answer: Density Functional Theory (DFT) calculates adsorption energies of phosphate on Cr/Fe hydroxides. Molecular Dynamics (MD) simulates solvent effects on ion coordination. Validate with in situ Raman spectroscopy to correlate simulated and observed vibrational modes .

Q. What statistical approaches are recommended for analyzing contradictory data on phosphate-metal toxicity in ecological studies?

  • Methodological Answer: Apply multivariate regression to isolate confounding variables (e.g., pH, organic matter). Use Kaplan-Meier survival analysis for longitudinal toxicity data. For meta-analyses, employ random-effects models to account for heterogeneity across studies .

Data Presentation & Reproducibility

Q. How should researchers document synthesis parameters to ensure reproducibility of chromium-iron phosphate materials?

  • Methodological Answer: Report exact molar ratios, pH, temperature, stirring rates, and aging times. Include raw XRD/ICP-MS data in supplementary files. Use the CRediT taxonomy to specify roles in data collection and validation .

Q. What are best practices for presenting conflicting thermodynamic data on phosphate-metal solubility?

  • Methodological Answer: Create phase diagrams with error margins for solubility constants (log K). Use box plots to compare datasets from different methodologies (e.g., batch vs. column experiments). Annotate discrepancies due to ionic strength or competing ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.